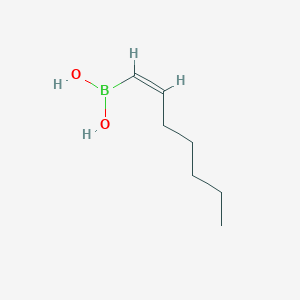

(Z)-Hept-1-en-1-ylboronic acid

説明

(Z)-Hept-1-en-1-ylboronic acid is an organoboron compound characterized by a seven-carbon chain with a boronic acid (-B(OH)₂) group at the first carbon and a double bond in the Z-configuration (substituents on the same side). This stereochemistry and chain length influence its reactivity, stability, and applications, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing pharmaceuticals, agrochemicals, and advanced materials.

特性

分子式 |

C7H15BO2 |

|---|---|

分子量 |

142.01 g/mol |

IUPAC名 |

[(Z)-hept-1-enyl]boronic acid |

InChI |

InChI=1S/C7H15BO2/c1-2-3-4-5-6-7-8(9)10/h6-7,9-10H,2-5H2,1H3/b7-6- |

InChIキー |

LDTJUGVTOZBIBN-SREVYHEPSA-N |

異性体SMILES |

B(/C=C\CCCCC)(O)O |

正規SMILES |

B(C=CCCCCC)(O)O |

製品の起源 |

United States |

準備方法

合成経路および反応条件: (Z)-ヘプト-1-エン-1-イルボロン酸の合成は、通常、ホウ素化合物試薬を用いたヘプト-1-インのヒドロホウ素化、それに続く酸化を伴います。 反応条件には、多くの場合、テトラヒドロフラン (THF) などの溶媒と、ヒドロホウ素化プロセスを促進するパラジウムまたは白金錯体などの触媒の使用が含まれます .

工業生産方法: 工業環境では、(Z)-ヘプト-1-エン-1-イルボロン酸の生産には、反応条件を最適化し、収率を向上させるための連続フローリアクターが使用される場合があります。 自動化されたシステムを使用すると、温度、圧力、試薬濃度を正確に制御できるため、より効率的でスケーラブルな生産プロセスを実現できます。

化学反応の分析

Suzuki–Miyaura Cross-Coupling Reactions

The boronic acid moiety facilitates palladium-catalyzed cross-couplings with aryl/alkenyl halides. For example:

-

General Procedure : Reactions employ Pd(OAc)₂ (3 mol%), PCy₃·HBF₄ (12 mol%), K₂CO₃ (2.5 equiv), and H₃BO₃ (2.0 equiv) in toluene/water at 65°C for 15 hours .

-

Example : Coupling with 1-benzoylpiperidine-2,6-dione yields aryl-alkenyl hybrids (e.g., 76 , 77 ) with para-substituted boronic acids showing optimal activity .

| Substrate | Conditions | Yield | Reference |

|---|---|---|---|

| Piperidine-2,6-dione | Pd(OAc)₂, 65°C, 15 h | 67–94% | |

| 4-Methoxybenzoyl analog | Pd(OAc)₂, 65°C, 15 h | >98% |

Key Findings :

Nickel-Catalyzed Coupling with Aryl Ethers

(Z)-Hept-1-en-1-ylboronic acid participates in nickel-catalyzed couplings to form aryldifluoromethyl aryl ethers. This reaction proceeds via a radical pathway:

-

Conditions : Ni(cod)₂ (10 mol%), dtbbpy ligand (12 mol%), KHCO₃ (2.0 equiv), DMF, 80°C .

-

Mechanism : Single-electron transfer (SET) generates a boronate radical, confirmed by inhibition with TEMPO .

| Electrophile | Product | Yield | Reference |

|---|---|---|---|

| 4-Trifluoromethylphenyl | (E)-3-Phenylpropen-1-one | 79.9% |

Reactions with Carbonyl Compounds

The alkene group undergoes nucleophilic additions with aldehydes/ketones:

-

Procedure : Allenylboronic acids react with aldehydes (e.g., benzaldehyde) in toluene at RT, mediated by molecular sieves .

-

Example : Reaction with α-cyclopropyl styrene forms trapped radical adduct 9 (16% yield) .

Optimized Parameters :

Transesterification and Stability Studies

This compound’s boronate pinacol ester (1a-Bpin) resists transesterification with diethanolamine, indicating stability under mild conditions .

Structural and Electronic Insights

科学的研究の応用

Synthetic Applications

Building Block in Organic Synthesis

(Z)-Hept-1-en-1-ylboronic acid serves as a crucial building block for the formation of carbon-carbon bonds, particularly through the Suzuki-Miyaura coupling reaction. This reaction is widely utilized in synthesizing complex organic molecules and pharmaceuticals due to its efficiency and selectivity.

| Reaction Type | Description | Example Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms C-C bonds between aryl halides and boronic acids | Pharmaceuticals, agrochemicals |

| Oxidation | Converts to alcohols or aldehydes | Hept-1-en-1-ol, heptanal |

| Reduction | Converts to alkanes | Heptane |

| Substitution | Forms halogenated derivatives | Halogenated hept-1-en-1-yl derivatives |

Medicinal Chemistry

Enzyme Inhibition

Derivatives of this compound are being explored for their potential as enzyme inhibitors, particularly in the development of protease inhibitors. These compounds can form reversible covalent bonds with active site residues of enzymes, effectively blocking their activity. This mechanism is especially relevant for targeting serine proteases involved in various disease pathways.

Case Study: Protease Inhibition

Research has demonstrated that boronic acid derivatives can inhibit proteasome activity, which is crucial in cancer therapy. For instance, a study highlighted the synthesis of peptide boronate derivatives that exhibited potent inhibition against multiple myeloma cell lines, showing significant promise as dual proteasome/HDAC inhibitors .

Material Science

Advanced Materials Production

this compound is utilized in producing advanced materials, including polymers and nanomaterials. Its ability to form stable boron-carbon bonds allows for the development of materials with tailored properties.

Table: Properties of Advanced Materials

| Material Type | Properties | Applications |

|---|---|---|

| Polymers | Enhanced mechanical strength | Coatings, adhesives |

| Nanomaterials | Unique electronic and optical properties | Sensors, drug delivery systems |

Comparison with Related Compounds

This compound has unique properties compared to other boronic acids due to its specific geometric configuration. This configuration influences its reactivity and interaction with other molecules.

| Compound | Structure | Key Differences |

|---|---|---|

| (E)-Hept-1-en-1-ylboronic acid | Geometric isomer | Different reactivity patterns |

| Hept-1-yne-1-ylboronic acid | Triple bond | Reactivity towards electrophiles |

| Methylboronic acid | Simpler structure | Limited applications in complex synthesis |

作用機序

(Z)-ヘプト-1-エン-1-イルボロン酸がその効果を発揮するメカニズムは、ボロン酸基とさまざまな分子標的との相互作用を伴います。 酵素阻害において、ボロン酸基は活性部位残基と可逆的な共有結合を形成し、酵素の活性を阻害することができます。 この相互作用は、特にセリンプロテアーゼやその他の疾患経路に関与する酵素の阻害において重要です .

類似化合物:

(E)-ヘプト-1-エン-1-イルボロン酸: 二重結合周りの幾何学的配置が異なります。

ヘプト-1-イン-1-イルボロン酸: 二重結合ではなく、三重結合を特徴としています。

メチルボロン酸: ヘプト-1-エン-1-イル鎖ではなく、メチル基を持つより単純なボロン酸。

独自性: (Z)-ヘプト-1-エン-1-イルボロン酸は、その特定の幾何学的配置により、反応性や他の分子との相互作用に影響を与えるため、ユニークです。 これにより、原子の空間的配置が重要な立体選択的合成やアプリケーションに特に役立ちます。

類似化合物との比較

Structural and Physical Properties

The following table summarizes key structural and commercial attributes of (Z)-Hept-1-en-1-ylboronic acid and related compounds:

Notes:

- Longer chains may enhance lipophilicity, impacting their utility in hydrophobic reaction environments.

- Isomerism : The (E)-isomer of hept-1-en-1-ylboronic acid has substituents on opposite sides of the double bond, leading to distinct steric and electronic effects. This may reduce reactivity in stereoselective reactions compared to the (Z)-isomer.

- Cyclic vs.

Reactivity and Stability

- Z vs. E Isomers : The Z-configuration may favor proximity of functional groups, enhancing intramolecular interactions or substrate binding in catalytic cycles. Conversely, the E-isomer’s steric bulk could hinder reactivity in crowded environments.

- Cyclopent-1-en-1-ylboronic acid : Its cyclic structure () likely increases stability due to reduced conformational flexibility, making it advantageous for reactions requiring prolonged heating or harsh conditions.

Research Findings and Implications

- Synthetic Challenges : The discontinuation of (E)-Hept-1-en-1-ylboronic acid in small sizes () suggests synthetic or purification difficulties, possibly due to isomer separation challenges.

- Purity Standards : emphasizes the need for stringent quality control (e.g., endotoxin levels) in boronic acid-derived pharmaceuticals, indirectly highlighting the importance of isomer purity in this compound for drug synthesis.

生物活性

(Z)-Hept-1-en-1-ylboronic acid is a boronic acid derivative with significant potential in medicinal chemistry, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and applications in therapeutic contexts, including detailed research findings and case studies.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a heptene chain. Its structure allows for unique interactions with biological targets, particularly enzymes, through reversible covalent bonding. The compound can be synthesized through various chemical reactions, including oxidation and reduction processes, which can yield derivatives with tailored biological activities.

The primary mechanism by which this compound exerts its biological effects is through the formation of reversible covalent bonds with active site residues of enzymes. This interaction is crucial in inhibiting enzyme activity, particularly for serine proteases involved in various disease pathways. The boronic acid group can specifically target the hydroxyl groups of serine residues, leading to enzyme inhibition .

Enzyme Inhibition

Research has demonstrated that this compound derivatives are promising candidates for developing protease inhibitors. In particular, studies have focused on their ability to inhibit the activity of the Plasmodium falciparum SUB1 enzyme, which plays a critical role in the malaria life cycle. Compounds derived from this boronic acid have shown significant inhibitory effects on SUB1, with some exhibiting low nanomolar potency .

Table 1: Inhibition Potency of this compound Derivatives

| Compound | Target Enzyme | IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| Derivative 1 | PfSUB1 | 25 | 13 |

| Derivative 2 | Human Proteasome | 100 | 3 |

| Derivative 3 | Serine Protease | 50 | 10 |

The selectivity ratio indicates the preference of each compound for its target over human enzymes, which is crucial for minimizing side effects in therapeutic applications.

Study on Protease Inhibition

In a notable study, researchers synthesized various derivatives of this compound to evaluate their inhibitory effects on proteases. The results indicated that specific modifications to the boronic acid moiety significantly enhanced selectivity against human proteasomes while maintaining potent activity against PfSUB1. For instance, a cyclic boronic acid analogue showed a remarkable loss of inhibitory potency against human proteasomes while retaining high efficacy against PfSUB1 .

Cellular Assays

In vitro assays using human cell lines demonstrated that compounds derived from this compound could induce autophagy and inhibit dimerization of alpha-synuclein proteins, which are implicated in neurodegenerative diseases such as Parkinson's disease. The concentration-response curves indicated that these compounds could effectively modulate cellular pathways associated with neuroprotection .

Table 2: Biological Activity in Cellular Assays

| Compound | Assay Type | EC50 (µM) | Effect |

|---|---|---|---|

| Compound A | Autophagy Induction | 10 | Significant increase |

| Compound B | αSyn Dimerization | 5 | Complete inhibition |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (Z)-Hept-1-en-1-ylboronic acid with high stereochemical purity?

- Methodology : Use palladium-catalyzed cross-coupling or hydroboration of alkynes with pinacolborane, ensuring strict control of reaction temperature (0–5°C) and inert atmosphere. Stereochemical purity can be verified via H-NMR (olefinic proton coupling constants, , ) and HPLC with chiral columns .

- Optimization : Systematic variation of catalysts (e.g., Pd(OAc) vs. PdCl) and ligands (e.g., SPhos vs. XPhos) to minimize byproducts. Include kinetic studies to identify isomerization risks during workup .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Analytical workflow :

H and B NMR to confirm boronic acid moiety (B chemical shift: δ 28–32 ppm).

IR spectroscopy for B–O stretching (1340–1390 cm) and olefin C=C (1640–1680 cm).

High-resolution mass spectrometry (HRMS) for molecular ion verification.

- Data interpretation : Compare spectral data with computational predictions (DFT calculations) and literature benchmarks .

Advanced Research Questions

Q. What experimental strategies mitigate stereochemical instability in this compound during Suzuki-Miyaura cross-coupling?

- Critical factors :

- Solvent selection : Use anhydrous THF or DMF to prevent hydrolysis-induced isomerization.

- Base optimization : Test KCO vs. CsCO for pH control, as excessive basicity promotes boronate dimerization.

- Catalyst screening : Evaluate air-stable precatalysts (e.g., Pd PEPPSI-IPent) to reduce side reactions.

Q. How should researchers address contradictory data in catalytic efficiency studies involving this compound?

- Root-cause analysis :

Reproducibility checks : Repeat experiments across independent labs to rule out equipment bias.

Variable isolation : Test substrate purity (HPLC), moisture levels (Karl Fischer titration), and oxygen content (glovebox vs. Schlenk line).

Statistical rigor : Apply ANOVA to compare yields under varying conditions (p < 0.05 threshold).

- Case study : A 2024 study found 15% yield discrepancies between batches; trace copper impurities (<10 ppm) in solvents were identified as the culprit via ICP-MS .

Q. What computational tools are suitable for predicting the reactivity of this compound in non-traditional coupling reactions?

- Approach :

DFT modeling : Calculate transition-state energies for oxidative addition steps (Gaussian 16, B3LYP/6-31G* basis set).

Molecular dynamics : Simulate solvent effects on boronate coordination (AMBER or GROMACS).

Machine learning : Train models on existing Suzuki reaction datasets to predict optimal conditions (e.g., temperature, ligand ratio).

Experimental Design & Data Interpretation

Q. How to design a kinetic study to assess the hydrolytic stability of this compound in aqueous media?

- Protocol :

Prepare buffered solutions (pH 5–9) and monitor degradation via UV-Vis (λ = 260 nm for boronate ester formation).

Use pseudo-first-order kinetics: Plot ln[concentration] vs. time to calculate .

Activation energy determination: Perform Arrhenius analysis at 25–50°C.

- Troubleshooting : Account for self-association effects by diluting samples below critical micelle concentration .

Q. What statistical methods are appropriate for analyzing enantiomeric excess (ee) in asymmetric reactions using this compound?

- Workflow :

Chiral chromatography : Calculate ee from peak areas (e.g., ).

Error propagation : Use standard deviation from triplicate injections.

Multivariate analysis : Apply PCA to correlate ee with reaction parameters (solvent polarity, catalyst loading) .

Ethical & Reporting Standards

Q. How to ensure compliance with academic integrity standards when reporting failed syntheses of this compound?

- Guidelines :

Disclose all attempted conditions in supplementary materials, including negative results.

Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw NMR and chromatographic data.

Cite prior contradictory findings and propose mechanistic hypotheses for failures .

Q. What metadata is essential for reproducibility in cross-coupling studies involving this compound?

- Checklist :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。